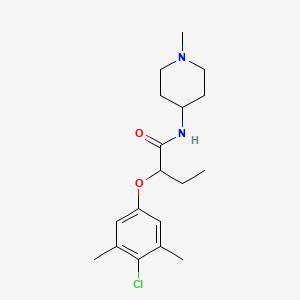
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cells and plays a critical role in B cell receptor signaling. Inhibition of BTK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide leads to inhibition of downstream signaling pathways, ultimately resulting in the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide inhibits cell proliferation and induces apoptosis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to inhibit the migration and invasion of cancer cells. In autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to suppress the production of autoantibodies and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it is a selective inhibitor of BTK, which may reduce the risk of off-target effects. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have good pharmacokinetic properties, which may make it suitable for use in vivo. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of combination therapies that include 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. For example, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide may be combined with other small molecule inhibitors or with immunotherapies to enhance their efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Finally, future studies may focus on the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(4-chloro-3,5-dimethylphenoxy)propane. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is being studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-5-16(18(22)20-14-6-8-21(4)9-7-14)23-15-10-12(2)17(19)13(3)11-15/h10-11,14,16H,5-9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOMLQYONPFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)